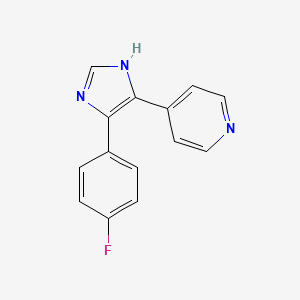
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole is a heterocyclic compound that features both fluorophenyl and pyridinyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with pyridine-4-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the attached aromatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-(pyridin-4-yl)-1H-imidazole
- 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1H-imidazole
- 4-(4-Methylphenyl)-5-(pyridin-4-yl)-1H-imidazole
Uniqueness
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C14H10FN3 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10FN3/c15-12-3-1-10(2-4-12)13-14(18-9-17-13)11-5-7-16-8-6-11/h1-9H,(H,17,18) |
InChI Key |
MAOSUPNJVJGJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=N2)C3=CC=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


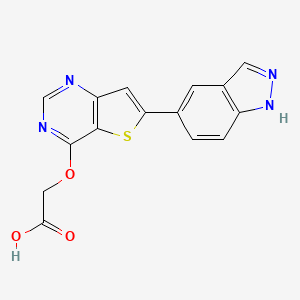
![5-(4-chloro-3-hydroxyphenyl)-N-[2-(dimethylamino)ethyl]-N-methyl-4-pyridin-4-ylfuran-2-carboxamide;dihydrochloride](/img/structure/B10786454.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[[(1R,5S,6R,20S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786458.png)
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786460.png)
![N-[6-(2,3-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786462.png)
![N-(4-((5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy)phenyl)-1h-Benzimidazol-2-Amine](/img/structure/B10786468.png)
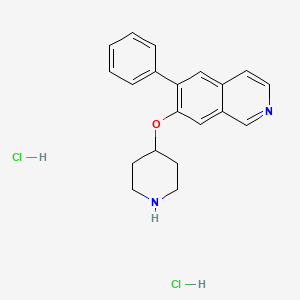
![N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786489.png)
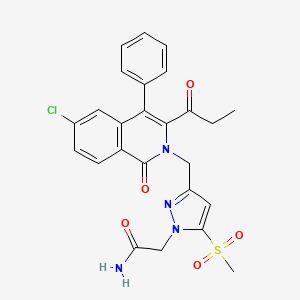
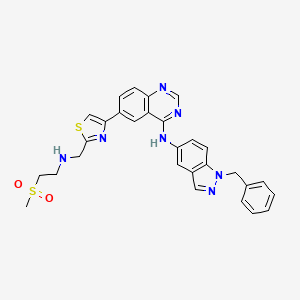
![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)
![N-[2-hydroxy-4-[(7-pyridin-2-ylquinolin-4-yl)amino]phenyl]-4-methylbenzamide;hydrochloride](/img/structure/B10786506.png)
![4-[[(7S)-9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786509.png)
![1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate](/img/structure/B10786516.png)
